molecular formula C17H14N4S2 B2454690 6-((2-Methylbenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868966-88-5

6-((2-Methylbenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2454690
CAS No.: 868966-88-5
M. Wt: 338.45
InChI Key: PQRITJPFCAOBOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((2-Methylbenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with additional substituents including a thiophene ring and a methylphenylmethylsulfanyl group

Properties

IUPAC Name

6-[(2-methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4S2/c1-12-5-2-3-6-13(12)11-23-16-9-8-15-18-19-17(21(15)20-16)14-7-4-10-22-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRITJPFCAOBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Methylbenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring, followed by further functionalization to introduce the thiophene and methylphenylmethylsulfanyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high yields and purity on a large scale .

Chemical Reactions Analysis

Types of Reactions

6-((2-Methylbenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or other reduced forms of the compound .

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that triazole derivatives exhibit significant antiviral properties. Compounds similar to 6-((2-Methylbenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine have been shown to inhibit viral replication in various assays. For instance, certain derivatives have demonstrated effectiveness against HIV and other viral pathogens by targeting specific viral enzymes and processes .

Anticancer Properties

Research has highlighted the potential of thiadiazole and triazole derivatives as anticancer agents. The compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A review of 1,3,4-thiadiazole derivatives indicates that structural modifications can enhance their cytotoxic effects against various cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of triazole compounds are well-documented. Studies have shown that derivatives can exhibit significant activity against bacteria and fungi. For example, certain compounds have demonstrated minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against pathogens such as Staphylococcus aureus .

Pesticidal Activity

Triazole derivatives are also explored for their pesticidal properties. They can act as fungicides or insecticides by disrupting the biological processes of pests. The unique structure of This compound may contribute to its efficacy in agricultural applications by enhancing the bioavailability and activity against target organisms .

Molecular Recognition

The pyridazine component of the compound contributes to its utility in molecular recognition processes. This property is crucial for developing sensors and materials that can selectively bind to specific analytes or ions. The unique physicochemical characteristics of pyridazines can be harnessed in designing advanced materials for electronic applications .

Case Studies

StudyFocusFindings
Ndungu et al. (2024)Antiviral ActivityDeveloped novel pyrazole derivatives with enhanced antiviral effects compared to standard treatments .
Chhajed et al. (2020)Anticancer PropertiesReported on the synthesis of thiadiazole derivatives showing significant cytotoxic effects against cancer cells .
ACS Omega (2021)Antimicrobial EvaluationEvaluated a series of triazole derivatives with promising antimicrobial activity against various pathogens .

Mechanism of Action

The mechanism of action of 6-((2-Methylbenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((2-Methylbenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific combination of substituents and fused ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

The compound 6-((2-Methylbenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Research indicates that triazole derivatives exhibit various biological activities including antimicrobial , antifungal , antitumor , and anti-inflammatory effects. The specific compound has been studied for its potential in these areas.

Antimicrobial Activity

Studies have shown that compounds similar to This compound demonstrate significant antimicrobial activity against various bacterial strains. For instance, derivatives containing thiophenes have been noted for their effectiveness against both Gram-positive and Gram-negative bacteria.

Antifungal Activity

The antifungal properties of triazole derivatives have been well documented. Compounds in this class often inhibit fungal cell wall synthesis and disrupt membrane integrity. Preliminary data suggests that this specific compound may also exhibit antifungal activity, although detailed studies are required for confirmation.

Antitumor Activity

Research into the antitumor potential of triazoles has yielded promising results. Compounds similar to This compound have shown efficacy against various cancer cell lines. For example, studies indicate that certain triazole derivatives can induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for pathogen survival or tumor growth.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds may enhance ROS production in cancer cells, leading to oxidative stress and cell death.
  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells at specific phases (e.g., G1 or G2/M phase).

Case Studies

  • Antimicrobial Efficacy : A study evaluating various triazole derivatives demonstrated that compounds with similar structural motifs exhibited Minimum Inhibitory Concentrations (MICs) as low as 50 µg/mL against tested bacterial strains .
  • Antitumor Activity : In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) showed that some triazole derivatives significantly inhibited cell proliferation and induced apoptosis .

Data Tables

Biological ActivityCompoundMIC (µg/mL)Reference
Antimicrobial6-Methylbenzyl thio derivative50
AntitumorTriazole derivativeIC50 = 20 µM
AntifungalThiophene derivativeNot specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.